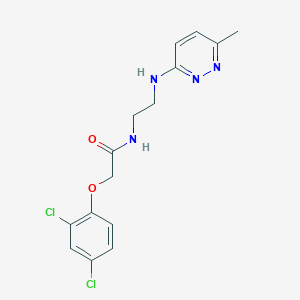

2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide

Description

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16Cl2N4O2/c1-10-2-5-14(21-20-10)18-6-7-19-15(22)9-23-13-4-3-11(16)8-12(13)17/h2-5,8H,6-7,9H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHKJGLWOXMERS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNC(=O)COC2=C(C=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide typically involves multiple steps:

-

Formation of the Dichlorophenoxy Intermediate: : The initial step involves the chlorination of phenol to produce 2,4-dichlorophenol. This reaction is usually carried out using chlorine gas in the presence of a catalyst such as ferric chloride.

-

Acetylation: : The 2,4-dichlorophenol is then reacted with chloroacetyl chloride in the presence of a base like pyridine to form 2-(2,4-dichlorophenoxy)acetyl chloride.

-

Amidation: : The final step involves the reaction of 2-(2,4-dichlorophenoxy)acetyl chloride with 2-((6-methylpyridazin-3-yl)amino)ethylamine. This step is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group on the pyridazinyl ring, forming corresponding aldehydes or carboxylic acids.

-

Reduction: : Reduction reactions can target the nitro groups (if present) or the carbonyl group in the acetamide linkage, converting them to amines or alcohols, respectively.

-

Substitution: : The dichlorophenoxy group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or ammonia under basic conditions.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

This compound has potential applications in the development of pharmaceuticals due to its biological activity. Research indicates that derivatives of dichlorophenoxy compounds can act as anti-inflammatory agents by selectively inhibiting cyclooxygenase-2 (COX-2) enzymes, which are implicated in various inflammatory diseases .

Antitumor Activity

Studies have shown that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids derived from related compounds have demonstrated promising anti-breast cancer efficacy, with IC₅₀ values indicating effective growth inhibition against several cancer cell lines . The structural modifications in these compounds can lead to enhanced selectivity and potency against specific cancer types.

Anticonvulsant Properties

Research into similar pyridazine derivatives has revealed their potential as anticonvulsants. For example, certain synthesized pyridazine-thiazole hybrids displayed effective protection in seizure models, suggesting that the incorporation of specific substituents can enhance anticonvulsant activity .

Herbicidal Activity

The compound is also investigated for its herbicidal properties, particularly in pre-emergence herbicides. It acts by being absorbed through the roots and seeds of plants, effectively controlling weed growth without harming desirable crops. Formulations based on dichlorophenyl derivatives have shown improved biological properties and efficacy in weed management strategies .

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide exerts its effects would depend on its specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The dichlorophenoxy group could facilitate binding to hydrophobic pockets, while the pyridazinyl group might interact with polar or charged residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural and functional distinctions between 2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide and related phenoxyacetamide derivatives:

Key Differences and Insights:

Side Chain Modifications: The pyridazine-containing side chain in the target compound distinguishes it from analogs like Compound 533 (pyridine-based) or DICA (mercaptoethyl). Pyridazine rings are less common in phenoxyacetamides and may enhance solubility or target specificity compared to pyridine or thioether groups . Mercaptoethyl groups (e.g., DICA) enable covalent interactions with cysteine residues in enzymes like caspase-3, a mechanism absent in the target compound .

Biological Activity: COX-2 Inhibition: While 2,4-dichlorophenoxyacetic acid derivatives are known COX-2 inhibitors , the target compound’s pyridazine side chain may alter selectivity compared to simpler analogs like 2,4-D . Auxin Agonism: Compound 533 shares the phenoxyacetamide core but acts as a synthetic auxin, degrading AUX/IAA proteins in plants. The target compound’s ethyl-pyridazine chain likely precludes this activity .

Synthetic Accessibility: The target compound’s synthesis requires multi-step condensation and functionalization, contrasting with simpler esterification routes used for propanoic acid derivatives (e.g., Compound 8) .

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the fields of agrochemicals and medicinal chemistry. This article delves into the biological activity, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 330.22 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. Preliminary studies suggest that it may exhibit herbicidal properties by inhibiting certain metabolic pathways in plants. The mechanism involves:

- Inhibition of Photosynthesis : Compounds with similar structures often interfere with photosynthetic electron transport chains.

- Selective Toxicity : The dichlorophenoxy group is known for its herbicidal activity, targeting broadleaf weeds while sparing grasses.

Pharmacological Profile

Research indicates that the compound may also possess pharmacological properties beyond herbicidal activity:

- Antinociceptive Effects : Similar compounds have shown promise in pain relief by modulating sigma receptors, which are implicated in pain pathways.

- Potential Antimicrobial Activity : There is emerging evidence suggesting that derivatives of this compound may exhibit antimicrobial properties through disruption of bacterial cell membranes.

Table 1: Summary of Biological Activities

Experimental Studies

-

Herbicidal Efficacy :

- A study demonstrated that formulations containing this compound effectively reduced weed biomass in controlled agricultural settings, highlighting its potential as a pre-emergent herbicide.

-

Pain Modulation :

- Research on related compounds revealed significant antinociceptive effects in animal models, suggesting that this compound could similarly modulate pain responses.

-

Antimicrobial Testing :

- In vitro assays have indicated that the compound exhibits moderate antibacterial activity against Gram-positive bacteria, warranting further investigation into its potential as an antimicrobial agent.

Q & A

Basic: What are the key synthetic steps and reaction conditions for preparing 2-(2,4-dichlorophenoxy)-N-(2-((6-methylpyridazin-3-yl)amino)ethyl)acetamide?

Answer:

The synthesis involves three critical stages:

Substitution Reaction: React 2,4-dichlorophenol with chloroacetyl chloride in anhydrous DMF under nitrogen atmosphere to form 2-(2,4-dichlorophenoxy)acetyl chloride.

Amine Coupling: React the intermediate with ethylenediamine in dichloromethane (DCM) using triethylamine (TEA) as a base to form the ethylenediamine-linked acetamide.

Pyridazine Functionalization: Introduce the 6-methylpyridazin-3-yl group via a nucleophilic aromatic substitution (SNAr) reaction using catalytic CuI in acetonitrile at 80°C .

Key Conditions: Monitor reactions via TLC, use inert gas for moisture-sensitive steps, and purify via column chromatography (silica gel, hexane/EtOAc gradient).

Basic: How is the compound characterized to confirm structural integrity?

Answer:

Characterization employs:

- ¹H/¹³C NMR: Confirm proton environments (e.g., dichlorophenoxy protons at δ 7.2–7.4 ppm, pyridazine NH at δ 9.8 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Verify molecular ion peaks (e.g., [M+H]+ at m/z 439.12 for C₁₅H₁₄Cl₂N₄O₂) .

- IR Spectroscopy: Identify amide C=O stretches (~1660 cm⁻¹) and NH bending (~1550 cm⁻¹) .

Advanced: How can reaction yields be optimized for the pyridazine coupling step?

Answer:

Low yields in SNAr reactions (e.g., 15% in ) are addressed by:

- Solvent Optimization: Replace acetonitrile with DMF to enhance nucleophilicity .

- Catalyst Screening: Test Pd(OAc)₂ or PdCl₂(PPh₃)₂ for cross-coupling efficiency .

- Temperature Control: Increase to 100°C to accelerate kinetics but avoid decomposition .

- Purification: Use preparative HPLC for polar byproducts .

Advanced: How do structural modifications (e.g., pyridazine vs. pyridine) impact biological activity?

Answer:

- Pyridazine vs. Pyridine: Pyridazine’s electron-deficient ring enhances binding to auxin receptors (e.g., TIR1 in plants) compared to pyridine, as seen in SAR studies of compound 533 .

- Methyl Substitution: The 6-methyl group on pyridazine improves metabolic stability by reducing CYP450-mediated oxidation .

Basic: What analytical techniques resolve contradictions in NMR data (e.g., unexpected splitting)?

Answer:

- Variable Temperature NMR: Distinguish dynamic effects (e.g., rotamers) by cooling to –40°C .

- 2D NMR (COSY, HSQC): Assign overlapping signals (e.g., ethylenediamine CH₂ groups) .

- Deuterated Solvent Screening: Use DMSO-d₆ instead of CDCl₃ to stabilize hydrogen bonds .

Advanced: What is the hypothesized mechanism of action for this compound in plant biology?

Answer:

The dichlorophenoxy group mimics auxin (e.g., 2,4-D), binding to TIR1/AFB receptors to trigger ubiquitin-mediated degradation of AUX/IAA repressors. The ethylenediamine linker enhances membrane permeability, while the pyridazine moiety stabilizes receptor-ligand interactions .

Advanced: How do pH and temperature affect the compound’s stability in aqueous solutions?

Answer:

- Acidic Conditions (pH < 3): Hydrolysis of the acetamide bond occurs, forming 2,4-dichlorophenol and ethylenediamine byproducts. Stabilize with citrate buffers (pH 5–6) .

- Thermal Degradation: Above 60°C, the pyridazine ring undergoes decomposition (TGA data in ). Store at –20°C under argon.

Basic: What are the recommended in vitro assays to evaluate bioactivity?

Answer:

- Auxin Response Assay: Transgenic Arabidopsis lines with DR5::GUS reporter to quantify transcriptional activation .

- Enzyme Inhibition: Test inhibition of Pseudomonas aeruginosa T3SS using secretion assays (e.g., ExoS effector quantification) .

Advanced: How to address discrepancies in mass spectrometry data (e.g., unexpected adducts)?

Answer:

- Ion Source Optimization: Reduce in-source fragmentation by lowering ESI voltage from 4.5 kV to 3.2 kV .

- Adduct Suppression: Add 0.1% formic acid to suppress sodium adducts ([M+Na]+) .

- High-Resolution Validation: Use Orbitrap or TOF-MS to distinguish isobaric interferences .

Advanced: What computational methods support structure-activity relationship (SAR) studies?

Answer:

- Molecular Docking (AutoDock Vina): Model interactions with TIR1 (PDB: 2P1Q) to predict binding affinities .

- DFT Calculations (Gaussian): Optimize geometry and calculate electrostatic potential maps for the pyridazine ring .

- MD Simulations (GROMACS): Assess ligand-receptor stability over 100 ns trajectories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.